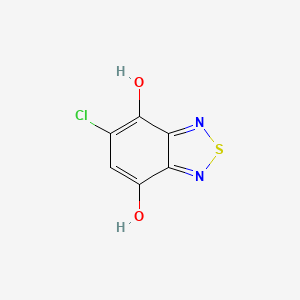
(3R,4S)-3,4-Diethyl-1,2-dioxetane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-3,4-Diethyl-1,2-dioxetane is an organic compound characterized by its unique four-membered ring structure containing two oxygen atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and industry. The stereochemistry of this compound plays a crucial role in its reactivity and interactions with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3,4-Diethyl-1,2-dioxetane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the photooxidation of ethyl-substituted alkenes in the presence of a photosensitizer. The reaction is carried out under ultraviolet light, which facilitates the formation of the dioxetane ring. The reaction conditions, such as temperature, solvent, and concentration of reactants, are carefully optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced photoreactors with precise control over light intensity and wavelength can enhance the efficiency of the photooxidation process. Additionally, the purification of the final product is achieved through techniques such as distillation and chromatography to remove any impurities and by-products.
化学反応の分析
Types of Reactions
(3R,4S)-3,4-Diethyl-1,2-dioxetane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxygenated products.
Reduction: Reduction reactions can break the dioxetane ring, leading to the formation of diols or other reduced species.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to selectively reduce the dioxetane ring.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides or epoxides, while reduction can yield diols. Substitution reactions can produce a variety of functionalized derivatives, depending on the nucleophile employed.
科学的研究の応用
(3R,4S)-3,4-Diethyl-1,2-dioxetane has several scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of photochemical reactions and the behavior of dioxetanes under various conditions.
Biology: The compound’s ability to generate reactive oxygen species makes it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a chemiluminescent agent for imaging and diagnostic applications.
Industry: this compound is investigated for its potential use in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of (3R,4S)-3,4-Diethyl-1,2-dioxetane involves the generation of reactive intermediates upon exposure to light or other stimuli. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds or the cleavage of existing ones. The pathways involved in these reactions are complex and depend on the specific conditions and environment in which the compound is used.
類似化合物との比較
Similar Compounds
(3R,4S)-3,4-Dimethyl-1,2-dioxetane: Similar in structure but with methyl groups instead of ethyl groups.
(3R,4S)-3,4-Diphenyl-1,2-dioxetane: Contains phenyl groups, leading to different reactivity and applications.
(3R,4S)-3,4-Diethyl-1,2-dioxolane: A related compound with a five-membered ring structure.
Uniqueness
(3R,4S)-3,4-Diethyl-1,2-dioxetane is unique due to its specific stereochemistry and the presence of ethyl groups, which influence its reactivity and interactions with other molecules
特性
CAS番号 |
73353-62-5 |
|---|---|
分子式 |
C6H12O2 |
分子量 |
116.16 g/mol |
IUPAC名 |
(3S,4R)-3,4-diethyldioxetane |
InChI |
InChI=1S/C6H12O2/c1-3-5-6(4-2)8-7-5/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChIキー |
PNBGIVLARUKXJI-OLQVQODUSA-N |
異性体SMILES |
CC[C@@H]1[C@@H](OO1)CC |
正規SMILES |
CCC1C(OO1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile](/img/structure/B14445762.png)


![Benzene, [(1-cyclohexen-1-ylmethyl)thio]-](/img/structure/B14445780.png)


![1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene](/img/structure/B14445811.png)
![Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14445825.png)



![5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14445838.png)


